

# Technical Guide: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
Cat. No.:	B580985

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its application in drug discovery, with a focus on its role in the synthesis of complex molecules.

## Core Compound Properties

**2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** is a substituted phenylboronic acid derivative. The presence of both a methoxymethyl (MOM) ether protecting group and a trifluoromethyl group makes it a versatile reagent in cross-coupling reactions. The trifluoromethyl moiety is of particular interest in drug design as it can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.

Table 1: Quantitative Data for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**

Property	Value	Reference
Molecular Weight	249.98 g/mol	<a href="#">[1]</a>
CAS Number	1256355-54-0	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	≥95%	<a href="#">[1]</a>

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**. This procedure is based on established methods for the synthesis of similar phenylboronic acids.[\[3\]](#)

### Synthesis of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**

Objective: To synthesize **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** from 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.

#### Materials:

- 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Trimethyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

- Argon gas

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 equivalent) and anhydrous THF.
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- Borylation: Trimethyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.
- Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
- Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**.

## Applications in Drug Discovery

Phenylboronic acids are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds.

The trifluoromethyl group is a key functional group in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.<sup>[4]</sup> Its incorporation

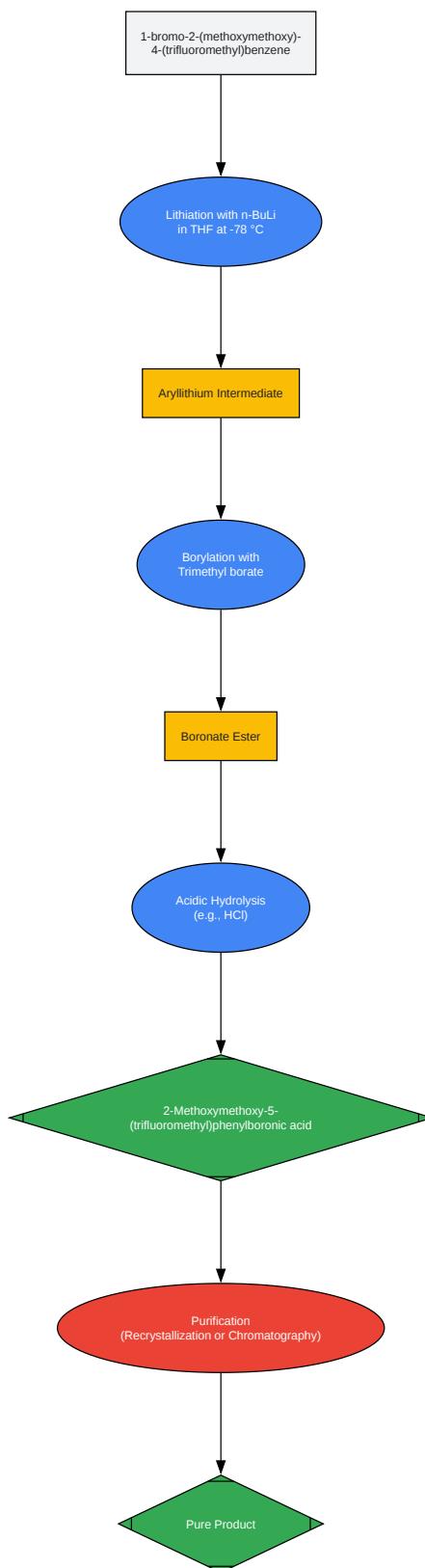
can lead to enhanced metabolic stability, increased lipophilicity, and improved binding to target proteins.<sup>[4][5]</sup> **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** serves as a valuable building block for introducing this fluorinated motif into potential drug molecules.<sup>[5][6]</sup>

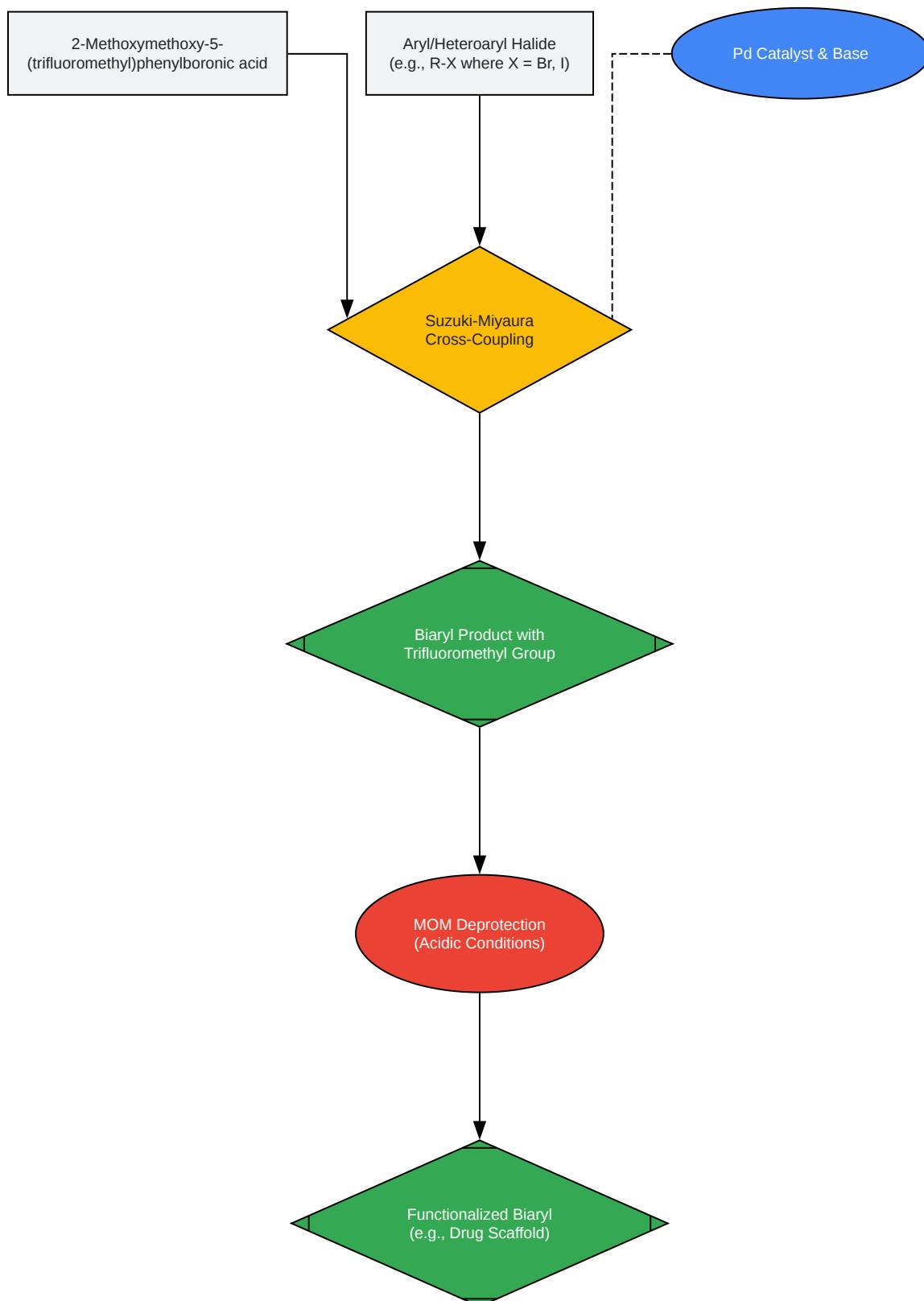
Significance in Kinase Inhibitor Synthesis:

Many kinase inhibitors, a class of targeted cancer therapeutics, feature biaryl structures.<sup>[7]</sup> The synthesis of these complex molecules often relies on Suzuki-Miyaura coupling. For instance, **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** can be coupled with a heterocyclic halide to generate a core structure for a novel kinase inhibitor. The methoxymethyl (MOM) group can be readily removed under acidic conditions to reveal a hydroxyl group, which may be a key interaction point with the target protein or a site for further functionalization.

## Visualized Workflow and Pathways

Diagram 1: Synthetic Workflow for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**





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## References

- 1. 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. nbino.com [nbino.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. benchchem.com [benchchem.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)